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Introduction
Carboxymethyl oxyimino acetophenone (CMOAP) is a versatile organic ligand with

significant potential in coordination chemistry. Its structure, featuring a bidentate N,O-donor

system derived from the oxime group and an additional carboxylic acid functionality, allows for

the formation of stable chelate complexes with a variety of transition metal ions. The presence

of the carboxyl group not only enhances the water solubility of the resulting metal complexes

but also provides a secondary coordination site, potentially leading to the formation of

polynuclear complexes or influencing the overall geometry and stability of the mononuclear

species. These characteristics make CMOAP an attractive candidate for applications in

catalysis, materials science, and particularly in the development of novel therapeutic and

diagnostic agents.

This document provides detailed protocols for the synthesis of Carboxymethyl oxyimino
acetophenone and its metal complexes, along with methods for their characterization. It also

includes a compilation of expected quantitative data based on analogous compounds and

visual representations of the experimental workflows.
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Synthesis of Carboxymethyl oxyimino
acetophenone (CMOAP)
The synthesis of CMOAP is a two-step process. The first step involves the formation of

acetophenone oxime, followed by its O-alkylation with chloroacetic acid.

Step 1: Synthesis of Acetophenone Oxime
Protocol:

Dissolve acetophenone (1 equivalent) in ethanol in a round-bottom flask.

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium

hydroxide (1.2 equivalents) to the flask.

Reflux the mixture for 2-3 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

The crude acetophenone oxime will precipitate. Filter the solid, wash it with cold water, and

dry it under vacuum.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

pure acetophenone oxime.

Characterization Data (Expected):

Parameter Value

Appearance White crystalline solid

Melting Point 58-60 °C

IR (KBr, cm⁻¹) ~3250 (O-H), ~1665 (C=N)

¹H NMR (CDCl₃, δ ppm)
~2.3 (s, 3H, CH₃), ~7.3-7.7 (m, 5H, Ar-H), ~8.5

(br s, 1H, NOH)
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Diagram of Synthesis Workflow for Acetophenone Oxime:

Caption: Synthesis of Acetophenone Oxime.

Step 2: Synthesis of Carboxymethyl oxyimino
acetophenone (CMOAP)
Protocol:

In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve

acetophenone oxime (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or

dimethylformamide (DMF).

Add sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0

°C under an inert atmosphere (e.g., nitrogen or argon).

Stir the mixture at room temperature for 1 hour to ensure the complete formation of the

sodium salt of the oxime.

Dissolve chloroacetic acid (1 equivalent) in the same solvent and add it dropwise to the

reaction mixture.

Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

After completion, cool the mixture and quench the excess NaH by the slow addition of water.

Acidify the aqueous solution with dilute HCl to a pH of approximately 2-3 to precipitate the

carboxylic acid.

Filter the precipitate, wash thoroughly with water, and dry it.

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain

pure CMOAP.

Characterization Data (Expected):
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Parameter Value

Appearance White to off-white solid

IR (KBr, cm⁻¹)
~3400-2500 (O-H of COOH), ~1710 (C=O),

~1660 (C=N), ~1050 (N-O)

¹H NMR (DMSO-d₆, δ ppm)
~2.3 (s, 3H, CH₃), ~4.6 (s, 2H, OCH₂), ~7.3-7.7

(m, 5H, Ar-H), ~13.0 (br s, 1H, COOH)

Diagram of Synthesis Workflow for CMOAP:

Caption: Synthesis of CMOAP.

Synthesis of Metal Complexes with Carboxymethyl
oxyimino acetophenone
General Protocol:

Dissolve Carboxymethyl oxyimino acetophenone (2 equivalents for a 1:2 metal-to-ligand

ratio) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

Slowly add an aqueous or alcoholic solution of the metal salt (e.g., CuCl₂, Ni(OAc)₂,

Co(NO₃)₂) (1 equivalent) to the ligand solution with constant stirring.

Adjust the pH of the solution to a slightly basic or neutral range by adding a dilute base (e.g.,

NaOH or NH₄OH) to facilitate deprotonation of the carboxylic acid and coordination.

Reflux the reaction mixture for 4-6 hours.

The colored metal complex will precipitate out of the solution upon cooling.

Filter the complex, wash it with the solvent used for the reaction and then with diethyl ether,

and dry it in a desiccator over anhydrous CaCl₂.

Diagram of General Workflow for Metal Complex Synthesis:

Caption: Synthesis of Metal-CMOAP Complex.
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Characterization of Metal Complexes
The synthesized metal complexes can be characterized by various physicochemical and

spectroscopic techniques.
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Technique
Expected Observations and
Interpretations

Elemental Analysis
Confirms the stoichiometry of the metal-ligand

complex.

Molar Conductance

Measurement in a suitable solvent (e.g., DMF)

indicates whether the complex is an electrolyte

or non-electrolyte.

Magnetic Susceptibility

Determines the magnetic moment of the

complex, providing information about the

geometry and the number of unpaired electrons

in the metal ion.

Infrared (IR) Spectroscopy

- Shift of the C=N stretching vibration to lower or

higher frequency upon coordination.-

Disappearance of the broad O-H band of the

carboxylic acid and the appearance of

asymmetric and symmetric stretching vibrations

of the carboxylate group (COO⁻), indicating

coordination through the carboxylate oxygen.-

Appearance of new bands in the far-IR region

corresponding to M-N and M-O vibrations.

UV-Visible Spectroscopy

Provides information about the electronic

transitions within the complex and helps in

deducing the geometry of the complex (e.g.,

octahedral, tetrahedral, square planar).

¹H NMR Spectroscopy

For diamagnetic complexes (e.g., Zn(II)), the

disappearance of the carboxylic acid proton

signal and shifts in the signals of the OCH₂ and

aromatic protons upon coordination can be

observed.

X-ray Crystallography

Provides the definitive solid-state structure of

the metal complex, including bond lengths, bond

angles, and overall coordination geometry.
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Quantitative Data (Illustrative Examples)
The following tables present hypothetical but plausible quantitative data for Cu(II), Ni(II), and

Co(II) complexes of CMOAP, assuming a 1:2 metal-to-ligand ratio and octahedral geometry.

Table 1: Molar Conductance and Magnetic Susceptibility Data

Complex
Molar Conductance
(Ω⁻¹cm²mol⁻¹ in DMF)

Magnetic Moment (μ_eff,
B.M.)

[Cu(CMOAP)₂(H₂O)₂] ~10-15 ~1.8-2.2

[Ni(CMOAP)₂(H₂O)₂] ~12-18 ~2.9-3.4

[Co(CMOAP)₂(H₂O)₂] ~11-16 ~4.3-5.2

Table 2: Key IR Spectral Data (cm⁻¹)

Compoun
d

ν(C=N)
ν_as(CO
O⁻)

ν_s(COO
⁻)

Δν (ν_as -
ν_s)

ν(M-N) ν(M-O)

CMOAP ~1660 - - - - -

[Cu(CMOA

P)₂(H₂O)₂]
~1645 ~1590 ~1400 ~190 ~520 ~450

[Ni(CMOA

P)₂(H₂O)₂]
~1650 ~1595 ~1405 ~190 ~515 ~455

[Co(CMOA

P)₂(H₂O)₂]
~1648 ~1592 ~1402 ~190 ~518 ~452

Table 3: Electronic Spectral Data and Ligand Field Parameters
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Complex Bands (cm⁻¹) Assignments Geometry

[Cu(CMOAP)₂(H₂O)₂] ~15,500 ²E_g → ²T₂_g Distorted Octahedral

[Ni(CMOAP)₂(H₂O)₂]
~10,800, ~16,500,

~27,000

³A₂_g(F) → ³T₂_g(F),

³A₂_g(F) → ³T₁_g(F),

³A₂_g(F) → ³T₁_g(P)

Octahedral

[Co(CMOAP)₂(H₂O)₂]
~8,500, ~17,000,

~20,000

⁴T₁_g(F) → ⁴T₂_g(F),

⁴T₁_g(F) → ⁴A₂_g(F),

⁴T₁_g(F) → ⁴T₁_g(P)

Octahedral

Potential Applications
The metal complexes of Carboxymethyl oxyimino acetophenone hold promise in several

fields:

Drug Development: The ability to chelate essential metal ions or to act as carriers for metal-

based drugs makes these complexes interesting for antimicrobial, antiviral, and anticancer

studies. The enhanced solubility due to the carboxylate group is a significant advantage for

biological applications.

Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The

CMOAP ligand can be tailored to influence the catalytic activity and selectivity of the metal

center.

Materials Science: These complexes can be precursors for the synthesis of metal-organic

frameworks (MOFs) or coordination polymers with interesting magnetic or optical properties.

Logical Relationship Diagram
Caption: Research workflow for CMOAP.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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